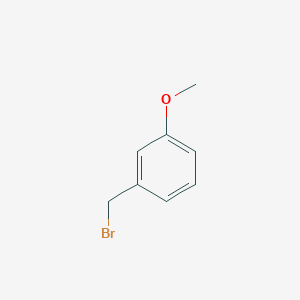

3-Methoxybenzyl bromide

Overview

Description

3-Methoxybenzyl bromide, also known as this compound, is an organic compound used in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 70-72 °C and a boiling point of 184-186 °C. It is soluble in water, ethanol, and ether and is relatively stable in air. This compound has a wide range of applications in the synthesis of organic compounds, as well as in scientific research.

Scientific Research Applications

Photochemical Benzylic Bromination

3-Methoxybenzyl bromide plays a significant role in photochemical benzylic bromination processes. A study by Otake et al. (2019) showcased its application in continuous flow, particularly with electron-rich aromatic substrates. This has led to the development of a p-methoxybenzyl bromide generator for PMB protection, which has been successfully demonstrated in the pharmaceutical industry (Otake et al., 2019).

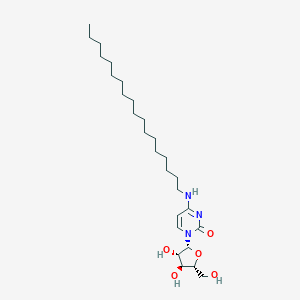

Synthesis of Oligoribonucleotides

Takaku and Kamaike (1982) introduced the use of 4-methoxybenzyl group for protecting the 2′-hydroxyl group of adenosine, reacting it with 4-methoxybenzyl bromide. This method is critical in the synthesis of oligoribonucleotides via phosphotriester approach, highlighting the importance of this compound in nucleic acid chemistry (Takaku & Kamaike, 1982).

Structural Properties for Material Synthesis

Pan et al. (2005) conducted structure determination of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide. This research is pivotal for understanding the structural properties of materials used as building blocks in the synthesis of dendritic materials (Pan et al., 2005).

Antiplasmodial Activity

In medicinal chemistry, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and evaluated its antiplasmodial activities. This synthesis process involved bromination of 4-methoxybenzyl alcohol, revealing the significance of this compound in the development of therapeutic agents (Hadanu et al., 2010).

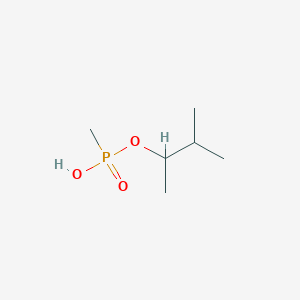

Catalytic Applications in Chemistry

Ray et al. (2007) reported on the synthesis and structural studies of Pd(II) and Au(I) complexes using an O-functionalized N-heterocyclic carbene ligand, with the synthesis involving the reaction of 2-methoxybenzyl bromide. This showcases its application in the development of catalysts for chemical reactions (Ray et al., 2007).

Deprotection in Organic Synthesis

Onoda et al. (1997) utilized magnesium bromide diethyl etherate-methyl sulfide for the selective deprotection of p-methoxybenzyl (PMB) ether, a process where this compound can be involved. This method is essential for organic synthesis, particularly in protecting sensitive functional groups (Onoda et al., 1997).

Safety and Hazards

3-Methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. In case of contact, immediate medical attention is required .

Relevant Papers A paper titled “Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection” discusses the use of this compound in continuous flow, revealing compatibility with electron-rich aromatic substrates .

Mechanism of Action

Target of Action

3-Methoxybenzyl bromide is a benzyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .

Mode of Action

The bromine atom in this compound is a good leaving group, making it highly reactive towards nucleophiles . When it encounters a nucleophile, the bromine atom is replaced in a substitution reaction, forming a new bond with the nucleophile . This allows it to be used in the synthesis of a wide variety of organic compounds .

Biochemical Pathways

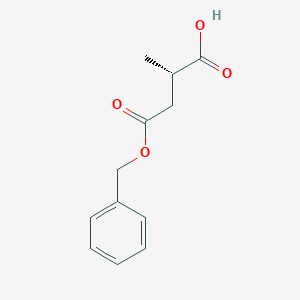

This compound is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This suggests that it may play a role in modifying biochemical pathways involving these compounds .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 152 °C . It is soluble in chloroform , suggesting that it may be soluble in other organic solvents. These properties may affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . It has been used in the synthesis of various compounds, including 6-(3-methoxyphenyl)-hexane-2,4-dione, N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, and others .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances that can act as nucleophiles . Additionally, as it is a corrosive substance , it must be handled with care to prevent damage to skin and eyes .

Biochemical Analysis

Biochemical Properties

The role of 3-Methoxybenzyl bromide in biochemical reactions is primarily as a reagent in the synthesis of various compounds It interacts with enzymes, proteins, and other biomolecules during these synthesis processes

Molecular Mechanism

The molecular mechanism of this compound is related to its role in the synthesis of other compounds. It can participate in reactions such as the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives

Properties

IUPAC Name |

1-(bromomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398969 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-98-6 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

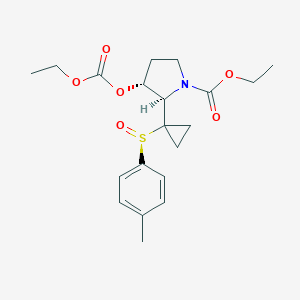

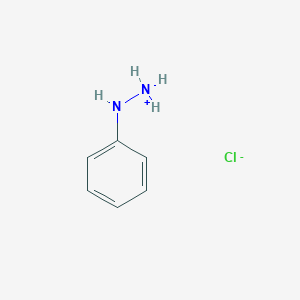

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-methoxybenzyl bromide a useful reagent in organic synthesis?

A1: this compound serves as a versatile electrophile in various C-C bond forming reactions. Its reactivity stems from the benzylic bromide moiety, which is readily activated by organometallic reagents. For example, research has demonstrated the direct coupling of this compound with diphenylzinc to form a Csp2-Csp3 bond, yielding 1-(3-methoxyphenyl)-1,1-diphenylethane. [] This reaction proceeds rapidly at room temperature without the need for external catalysts, highlighting the inherent reactivity of this benzylic bromide. []

Q2: Does the choice of solvent influence the reactivity of this compound?

A2: Yes, solvent choice significantly impacts the reaction outcome. Studies using diphenylzinc as the coupling partner reveal a dramatic solvent effect. While the reaction proceeds readily in non-coordinating solvents like benzene, the addition of coordinating ethereal solvents, such as THF, significantly hinders the formation of the desired cross-coupled product. [] This suggests that the presence of coordinating solvents may interfere with the formation of reactive organozinc intermediates or alter the reaction pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)